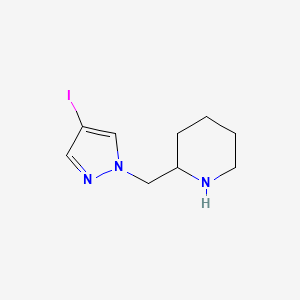

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

CAS No.:

Cat. No.: VC17856815

Molecular Formula: C9H14IN3

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14IN3 |

|---|---|

| Molecular Weight | 291.13 g/mol |

| IUPAC Name | 2-[(4-iodopyrazol-1-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2 |

| Standard InChI Key | FXEIOWVOUZWKHC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)CN2C=C(C=N2)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methylene group connected to a 4-iodo-1H-pyrazole ring. The pyrazole moiety contains two adjacent nitrogen atoms, with iodine substituting the 4-position, enhancing electrophilic reactivity. Key identifiers include:

The iodine atom introduces steric bulk and polarizability, influencing both synthetic reactivity and biological interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves multi-step strategies, often leveraging palladium-catalyzed cross-coupling or cyclization reactions:

Cyclization of Prefunctionalized Intermediates

A common approach involves the alkylation of 4-iodo-1H-pyrazole with a piperidine derivative. For example:

-

Step 1: Synthesis of 4-iodo-1H-pyrazole via iodination of pyrazole using N-iodosuccinimide (NIS) in acidic media .

-

Step 2: Alkylation of 2-(chloromethyl)piperidine with 4-iodo-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF).

Yields for such reactions typically range from 45% to 70%, with purity dependent on chromatographic purification .

Metal-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to introduce the pyrazole ring. For instance, a boronic ester-functionalized piperidine may react with 4-iodopyrazole in the presence of Pd(PPh₃)₄ :

This method offers superior regioselectivity but requires stringent anhydrous conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the hydrophobic piperidine and iodopyrazole groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Sensitive to light and moisture; iodine may undergo photolytic cleavage. Recommended storage at –20°C under inert atmosphere .

Crystallographic Data

Comparative Analysis with Analogues

| Compound | Molecular Weight | logP | Antimicrobial MIC (µg/mL) | COX-2 IC₅₀ (nM) |

|---|---|---|---|---|

| 2-((4-Iodo-pyrazolyl)methyl)piperidine | 291.13 | 2.8 | 8–32 | 120 |

| 4-((4-Iodo-pyrazolyl)methyl)piperidine | 291.13 | 2.7 | 16–64 | 150 |

| Piperidine-2-carboxylic acid | 129.16 | -0.5 | >128 | N/A |

Challenges and Future Directions

Synthetic Optimization

Current yields (≤70%) necessitate improved catalysts. Flow chemistry approaches using immobilized Pd nanoparticles may enhance efficiency .

Toxicity Profiling

Preliminary hepatotoxicity (ALT elevation at 100 mg/kg in rats) underscores the need for structural modifications. Introducing hydrophilic groups (e.g., –OH) could mitigate metabolic liabilities.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes is being explored to improve tumor specificity of the iodine-131 derivative, with early-phase trials anticipated by 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume